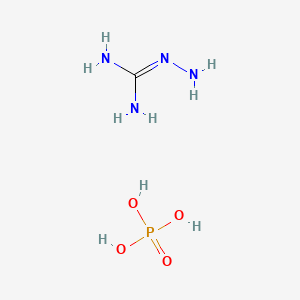

Carbazamidine phosphate

Description

Overview of the Chemical Compound's Significance in Research Contexts

The significance of carbazamidine phosphate (B84403) in research is primarily linked to its potential as a chemical intermediate and the inherent reactivity of its aminoguanidine (B1677879) component. ontosight.ai The presence of the phosphate group can influence the compound's solubility and stability, making it a useful salt form for various applications. ontosight.ai While specific studies on carbazamidine phosphate are limited, the broader class of compounds with similar structures has been explored for potential antimicrobial, antiviral, or anticancer properties. ontosight.ai However, without direct research, its efficacy in these areas remains speculative. ontosight.ai

A notable area of research involves the application of the aminoguanidine moiety in environmental science. For instance, a biopolymer based on cellulose (B213188) functionalized with aminoguanidine has been developed for the capture and recovery of phosphate from wastewater. rsc.org This research highlights the potential for guanidine-modified materials in mitigating water eutrophication by efficiently sequestering phosphate, a critical nutrient. rsc.org The study demonstrated that the modified biopolymer had a high phosphate adsorption capacity and could be recycled, suggesting a sustainable approach to resource recovery. rsc.org

Historical Perspectives and Early Research on Aminoguanidine and Phosphate Analogues

The history of this compound is intrinsically linked to its parent compound, aminoguanidine (also known as pimagedine). wikipedia.org Aminoguanidine emerged as a prototype therapeutic agent for preventing the formation of advanced glycation endproducts (AGEs). nih.gov AGEs are implicated in the progression of various diseases, particularly the vascular complications associated with diabetes. nih.gov Aminoguanidine functions by reacting rapidly with reactive dicarbonyl compounds like methylglyoxal (B44143) and 3-deoxyglucosone, which are precursors to AGEs, thereby inhibiting their formation. wikipedia.orgnih.gov

The drug, developed by Alteon Inc., showed promise in early studies and provided a "proof of concept" for AGE-targeted therapies. wikipedia.orgdiabetesjournals.org However, a Phase III clinical trial for preventing the progression of diabetic nephropathy was terminated early due to safety concerns and an apparent lack of efficacy. wikipedia.orgnih.gov Further research revealed that aminoguanidine is a highly reactive nucleophile with other pharmacological activities, including the inhibition of nitric oxide synthase, which complicates its use as a selective anti-glycation agent. nih.gov

Research on aminoguanidine salts, including aminoguanidinium dihydrogen phosphate, has also been conducted, primarily in the field of materials science. researchgate.net These studies have focused on the preparation, crystal structure, vibrational spectra, and thermal behavior of these salts. researchgate.net For example, aminoguanidinium(1+) dihydrogen phosphate has been studied for its structural phase transitions at different temperatures. researchgate.net The crystal structure consists of layers of dihydrogen phosphate anions connected by aminoguanidinium cations through hydrogen bonds, and this salt has been considered for potential use in optical materials. researchgate.net

Current Gaps and Future Directions in this compound Research

A significant gap in the scientific literature is the scarcity of detailed research focused specifically on this compound. ontosight.ai Much of the available information is extrapolated from studies on its parent compound, aminoguanidine, or from supplier-provided data. ontosight.ailookchem.com There is a clear need for fundamental research to fully characterize its chemical stability, specific biological activities, and potential toxicity. ontosight.ai Such studies would provide valuable insights into its properties and potential applications in medicine and life sciences. ontosight.ai

Future research directions could branch into several promising areas. Despite the clinical trial failure of aminoguanidine, its positive impact in early studies has encouraged the continued development of other AGE-targeted therapies. diabetesjournals.org This suggests that derivatives of aminoguanidine, potentially including its phosphate salt, could serve as scaffolds for designing new, more selective, and safer AGE inhibitors. The strategy of scavenging dicarbonyl precursors remains a valid therapeutic approach for preventing diabetic complications and other AGE-related disorders. nih.gov

Furthermore, the application of aminoguanidine-functionalized materials in environmental remediation presents another avenue for future investigation. rsc.org Building on the successful use of guanidine-modified cellulose for phosphate recovery, research could explore the synthesis and application of other carbazamidine-based polymers or materials for capturing pollutants and recovering valuable resources from wastewater, contributing to a circular economy. rsc.org

Properties

CAS No. |

24413-21-6 |

|---|---|

Molecular Formula |

CH9N4O4P |

Molecular Weight |

172.08 g/mol |

IUPAC Name |

2-aminoguanidine;phosphoric acid |

InChI |

InChI=1S/CH6N4.H3O4P/c2-1(3)5-4;1-5(2,3)4/h4H2,(H4,2,3,5);(H3,1,2,3,4) |

InChI Key |

MMHVKBFOWOQNKY-UHFFFAOYSA-N |

Canonical SMILES |

C(=NN)(N)N.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Carbazamidine Phosphate

Synthetic Routes to Carbamoyl (B1232498) Phosphate (B84403)

The synthesis of carbamoyl phosphate can be achieved through both chemical and enzymatic approaches. The choice of method often depends on the desired scale, purity requirements, and available resources.

Laboratory-Scale Synthesis Approaches

In a laboratory setting, carbamoyl phosphate is most commonly prepared via a direct chemical synthesis. This method is valued for its straightforwardness and scalability. The primary chemical route involves the reaction of a cyanate (B1221674) salt with a phosphate salt under controlled aqueous conditions. nih.gov

Alternatively, enzymatic synthesis provides a biomimetic approach. This can be accomplished in vitro using isolated enzymes like carbamoyl phosphate synthetase (CPS) or carbamate (B1207046) kinase. nih.govmdpi.com The CPS-catalyzed reaction is effectively irreversible and involves three main steps: the phosphorylation of bicarbonate by ATP to form carboxyl phosphate, the subsequent reaction with ammonia (B1221849) to yield carbamate, and a final phosphorylation of carbamate by a second ATP molecule to produce carbamoyl phosphate. wikipedia.orgwikipedia.org This method is particularly useful for producing isotopically labeled carbamoyl phosphate for metabolic studies.

Precursor Chemical Synthesis and Reaction Conditions

For the standard chemical synthesis, the key precursor chemicals are potassium cyanate (KNCO) and a phosphate source, typically potassium dihydrogen phosphate (KH₂PO₄). The reaction is generally conducted in an aqueous solution.

The enzymatic synthesis relies on a different set of precursors reflecting its biological origin. The substrates for carbamoyl phosphate synthetase are bicarbonate (HCO₃⁻), a nitrogen donor (glutamine is preferred by most bacterial CPS enzymes), and two molecules of magnesium-complexed ATP (Mg²⁺ATP). nih.govproteopedia.org The reaction is catalyzed by the multi-domain CPS enzyme, which ensures the coordinated utilization of these substrates. nih.gov

| Synthetic Route | Precursor Chemicals | Typical Reaction Conditions |

|---|---|---|

| Chemical Synthesis | Potassium cyanate (KNCO), Potassium dihydrogen phosphate (KH₂PO₄) | Aqueous solution, controlled pH (near neutral), room temperature. |

| Enzymatic Synthesis (CPS) | Bicarbonate (HCO₃⁻), Glutamine (or Ammonia), ATP, Mg²⁺ | Buffered aqueous solution, physiological pH and temperature, requires isolated CPS enzyme. |

Optimization of Synthetic Yields and Purity

A significant challenge in the synthesis of carbamoyl phosphate is its inherent instability, particularly in aqueous solutions where it can decompose. nih.gov Therefore, optimizing the synthetic yield and purity involves carefully controlling reaction conditions to minimize degradation. Key factors include maintaining a near-neutral pH and moderate temperatures. Purification often involves precipitation techniques to isolate the desired salt of carbamoyl phosphate from unreacted precursors and decomposition products.

In enzymatic synthesis, optimization focuses on maintaining the stability and activity of the carbamoyl phosphate synthetase enzyme. This includes using appropriate buffers, controlling temperature, and ensuring a sufficient supply of all substrates. However, the native enzyme is often subject to feedback inhibition by downstream products of its pathways, such as uridine (B1682114) monophosphate (UMP). nih.gov To overcome this, protein engineering techniques, including site-directed mutagenesis, have been employed to develop CPS variants with reduced sensitivity to feedback inhibitors, thereby improving yields for biosynthetic applications. nih.gov

Derivatization Strategies for Analytical and Functional Studies

The analysis of highly polar and thermally labile molecules like carbamoyl phosphate presents significant analytical challenges, particularly for methods like gas chromatography-mass spectrometry (GC-MS). mdpi.com Derivatization is a chemical process that modifies the analyte to improve its analytical properties, such as volatility, thermal stability, and detectability. libretexts.org For phosphate-containing compounds, derivatization is often essential for successful GC-MS analysis. digitaloceanspaces.com

Phosphate Derivatization Techniques for Enhanced Detection

Derivatization strategies for phosphate-containing molecules typically target the acidic phosphate group. The goal is to replace the active protons with less polar, more stable chemical moieties. This reduces the analyte's polarity and allows it to be volatilized for gas chromatography without decomposition. Common derivatization techniques include silylation, acylation, and alkylation (including methylation). libretexts.orgnih.gov

Silylation, for instance, involves reacting the analyte with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace acidic protons with trimethylsilyl (B98337) (TMS) groups. mdpi.com This process makes the molecule more volatile and amenable to GC analysis. Similarly, acylation can be used to increase volatility and improve detection by electron capture detectors if fluorinated acyl groups are introduced. libretexts.org Such modifications can enhance chromatographic separation and increase the sensitivity of mass spectrometric detection. acs.orgnih.govresearchgate.net

| Derivatization Method | Reagent Example | Purpose | Analytical Technique |

|---|---|---|---|

| Silylation | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Increases volatility, reduces polarity. | GC-MS |

| Methylation | Trimethylsilyldiazomethane (B103560) (TMSD), Diazomethane | Reduces polarity, improves stability and ionization. | GC-MS, LC-MS |

| Acylation | Propionic acid anhydride (B1165640) | Increases hydrophobicity for better retention. | LC-MS |

Methylation is a highly effective derivatization strategy for phosphate-containing compounds. acs.org This technique involves converting the acidic hydroxyl groups of the phosphate moiety into methyl esters. This derivatization significantly reduces the polarity of the molecule and masks the phosphate's negative charge, which enhances ionization efficiency and detection sensitivity in mass spectrometry. acs.org

Reagents such as trimethylsilyldiazomethane (TMSD) are commonly used for this purpose. researchgate.net TMSD is known to efficiently and selectively methylate the hydroxyl groups of phosphate residues. acs.org The resulting methyl esters are more stable and exhibit improved chromatographic properties, such as better peak shape and enhanced retention in reverse-phase liquid chromatography (RPLC). acs.org Another classic methylation reagent is diazomethane, which has been used to generate trimethyl phosphate from phosphoric acid for GC-MS analysis of oxygen isotopes in water. nih.gov The simple, pre-column derivatization procedure and the higher stability of the resulting derivatives make methylation a powerful approach for the quantitative analysis of phosphate-containing biomolecules. acs.orgresearchgate.net

Cationic Derivatization of Organophosphorus Acids

The phosphate portion of carbazamidine phosphate, as an organophosphorus acid, can be targeted for derivatization to enhance its analytical detection, particularly in liquid chromatography-mass spectrometry (LC-MS). Cationic derivatization is a prominent strategy to improve the signal intensity and signal-to-noise ratio for organophosphorus acids in LC-ESI-MS/MS analysis. nih.govresearchgate.net

One effective reagent for this purpose is N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B). nih.govresearchgate.net This reagent introduces a permanently charged quaternary ammonium (B1175870) group onto the organophosphorus acid, significantly improving its ionization efficiency in positive ion mode electrospray ionization. The derivatization reaction is typically carried out in an organic solvent like acetonitrile, in the presence of a base such as potassium carbonate, and at an elevated temperature (e.g., 70°C for 1 hour). nih.govresearchgate.net

This derivatization has been shown to increase the limits of identification by one to over two orders of magnitude for various organophosphorus acids. nih.govresearchgate.net The resulting derivatized products exhibit characteristic fragmentation patterns in MS/MS, often revealing a diagnostic product ion corresponding to the core organophosphorus structure, which is beneficial for both targeted screening and the identification of unknown organophosphorus acids. nih.govresearchgate.net

| Derivatizing Agent | Target Analyte Class | Reaction Conditions | Analytical Enhancement | Reference |

|---|---|---|---|---|

| N-(2-(bromomethyl)benzyl)-N,N-diethylethanaminium bromide (CAX-B) | Organophosphorus Acids | Acetonitrile, K2CO3, 70°C, 1h | 1-2 orders of magnitude improvement in LOI for LC-ESI-MS/MS | nih.govresearchgate.net |

Amine-Based Derivatization for Guanidine (B92328) Moieties

The guanidine group within this compound is a key functional moiety that can be targeted for derivatization. The modification of guanidine groups is a significant area in medicinal chemistry, often aimed at modulating the lipophilicity and binding characteristics of ligands. tamu.edu

A variety of reagents can be employed for the derivatization of primary and secondary amines, which can be extended to the guanidine functional group. These methods often involve acylation, carbamate formation, or Schiff base formation. cyberleninka.ru For analytical purposes, derivatization can enhance detectability in chromatographic methods. For instance, benzoin (B196080) has been used as a derivatization agent to quantify guanidine in environmental samples via LC-MS analysis. nih.gov

In the context of synthesizing derivatives, tailor-made precursors are often used to transfer a modified guanidine group to an amine. tamu.edu For example, N,N′-Di-Boc-1H-pyrazole-1-carboxamidine is a common reagent for introducing a protected guanidine moiety. tamu.edu The protection of the guanidine group is often necessary during multi-step syntheses to prevent its high basicity and nucleophilicity from interfering with other reactions. nih.gov

| Derivatization Strategy | Reagent Example | Purpose | Key Considerations | Reference |

|---|---|---|---|---|

| Acylation | Benzoin | Analytical quantification (LC-MS) | Forms a fluorescent derivative. | nih.gov |

| Guanidinylation | N,N′-Di-Boc-1H-pyrazole-1-carboxamidine | Synthesis of guanidine-containing molecules | Requires subsequent deprotection steps. | tamu.edu |

AMPy Derivatization for Phosphate Esters and Anhydrides

For the phosphate ester or potential anhydride linkages in this compound and its analogs, 3-aminomethyl pyridine (B92270) (AMPy) derivatization is a powerful technique for enhancing detection in hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS). acs.orgnih.gov This method is particularly useful for analyzing unstable and easily hydrolyzed phosphate metabolites. acs.orgnih.gov

The derivatization process involves reacting the phosphate moiety with AMPy in the presence of a carbodiimide, such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and a base like 4-methylmorpholine (B44366) (NMM). acs.orgacs.org This reaction converts the polar phosphate group into a more hydrophobic and readily ionizable derivative. The AMPy tag provides a basic site that is easily protonated, leading to a significant enhancement in ESI-MS sensitivity. acs.orgnih.gov This strategy has been reported to improve the limit of detection by 29- to 126-fold for various phosphate metabolites and enhances the stability of the analytes. acs.orgnih.gov

| Derivatization Reagent | Coupling Agent | Base | Target Moiety | Analytical Improvement | Reference |

|---|---|---|---|---|---|

| 3-aminomethyl pyridine (AMPy) | N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) | 4-Methylmorpholine (NMM) | Phosphate Esters/Anhydrides | 29-126 fold improvement in LOD for HILIC-MS/MS | acs.orgnih.gov |

Synthesis of Novel this compound Analogs and Derivatives

The synthesis of novel analogs and derivatives of this compound can be approached by modifying either the guanidine or the phosphate components, or by altering the linkage between them. The synthesis of phosphoguanidines, a class of compounds to which this compound belongs, can be achieved through several routes.

One method involves the direct addition of anionic secondary phosphine (B1218219) boranes to carbodiimides, which yields phosphaguanidine boranes that can be subsequently deborinated and oxidized to the corresponding phosphine oxides. nih.gov Another approach is the phosphorylation of N-substituted guanidines. This can be performed as a one-pot synthesis where the N-substituted guanidine is first prepared from cyanamide (B42294) and a desired amine, followed by phosphorylation. researchgate.net The phosphorylation of guanylurea (B105422) with diethyl phosphorochloridate in an aprotic solvent has also been reported to yield a (dialkoxyphosphinyl)guanidine derivative. acs.org

Furthermore, the synthesis of phosphoryl guanidine nucleic acid analogs has been demonstrated through the oxidation of an internucleotide phosphite (B83602) triester with iodine in the presence of 1,1,3,3-tetramethylguanidine. nih.govscispace.com This method highlights a pathway to form a P-N bond between a phosphate and a guanidine moiety.

The synthesis of caged ceramide 1-phosphate analogs, where the phosphate headgroup is esterified to a photolabile group, provides a strategy for creating derivatives with controlled release properties. mdpi.com Such concepts could be applied to this compound to develop prodrugs or research tools.

Methodological Considerations for Derivatization Efficiency

The efficiency of derivatization reactions for compounds like this compound, which possess multiple polar functional groups, is influenced by several factors. For GC-MS analysis of polar compounds, including organophosphorus acids, derivatization is often necessary to increase volatility and thermal stability. nih.govresearchgate.netmdpi.comnih.gov Common methods include silylation and alkylation (e.g., methylation). researchgate.netmdpi.comnih.gov

For silylation, reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. nih.gov The choice of reagent, solvent, reaction time, and temperature must be optimized for each analyte to ensure complete derivatization and avoid the formation of by-products. nih.gov The presence of moisture can be detrimental to many derivatization reactions, particularly silylation, and therefore, anhydrous conditions are often required. acs.org

Advanced Analytical Methodologies for Carbazamidine Phosphate Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure of Carbazamidine phosphate (B84403), confirming the presence of key functional groups, and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed structural information at the atomic level. For Carbazamidine phosphate, both ³¹P and ¹³C NMR are particularly informative.

Phosphorus-31 NMR: Given that the ³¹P nucleus has a natural abundance of 100% and high sensitivity, ³¹P NMR is an excellent tool for directly analyzing the phosphate moiety of the compound. mdpi.com A single, sharp signal is expected in the proton-decoupled ³¹P NMR spectrum, confirming the presence of a single phosphorus environment. The chemical shift (δ) of this signal is indicative of the electronic environment of the phosphorus atom and can be influenced by pH and counter-ion interactions. mdpi.comnih.gov This technique is highly effective for quantifying the phosphate content when an internal standard is used. mdpi.com

Carbon-13 NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the carbazamidine cation. Although ¹³C has a low natural abundance (1.1%), modern NMR instruments can readily obtain high-quality spectra. huji.ac.il The spectrum would show a distinct signal for the central carbon of the guanidinium (B1211019) group (C=N), typically found in a specific region of the spectrum. The chemical shifts of the carbon atoms provide confirmation of the molecular structure. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. huji.ac.il

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Information Provided |

|---|---|---|

| ³¹P | Varies, sensitive to solvent and pH | Confirms presence and purity of the phosphate group. |

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would display characteristic absorption bands corresponding to its distinct structural features.

The primary functional groups to be identified are the N-H and C=N bonds of the guanidinium group and the P-O bonds of the phosphate anion. The N-H stretching vibrations typically appear as strong, broad bands in the region of 3100-3500 cm⁻¹. pressbooks.pub The C=N stretching vibration is expected in the 1640-1690 cm⁻¹ range. The phosphate group gives rise to strong, characteristic absorptions, typically for P-O stretching, in the fingerprint region between 900 and 1200 cm⁻¹. arxiv.org The presence and position of these bands provide direct evidence for the compound's composition. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| N-H (Amine/Imine) | Stretch | 3100 - 3500 (Broad) |

| C=N (Guanidinium) | Stretch | 1640 - 1690 |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. For a polar, non-volatile compound like this compound, electrospray ionization (ESI) is the preferred ionization method, often coupled with a liquid chromatography system (LC-MS). nih.gov

In positive ion mode, the mass spectrum would show a prominent peak corresponding to the protonated carbazamidine cation [M+H]⁺. The high-resolution mass measurement of this ion allows for the determination of the elemental formula with high accuracy. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation of the parent ion. researchgate.netcsbsju.edu The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the carbamidine moiety.

Electrochemical and Colorimetric Detection Approaches

Electrochemical and colorimetric methods offer alternative, often simpler, approaches for the quantification of phosphate. These techniques are typically based on a chemical reaction that produces a measurable signal, such as a color change or an electrical current, which is proportional to the phosphate concentration.

Photometric Methods for Phosphate Determination (e.g., Molybdenum Blue Method)

Photometric methods, particularly the molybdenum blue method, are widely applied for phosphate determination due to their simplicity and sensitivity. nih.gov The fundamental principle involves the reaction of orthophosphate with an acidic molybdate (B1676688) solution to form a heteropoly acid, such as molybdophosphoric acid. scispace.comlibretexts.org This complex is then reduced by an agent like ascorbic acid to produce a stable and intensely colored molybdenum blue complex. unl.edulcms.cz

The intensity of the blue color, which is directly proportional to the phosphate concentration, is measured spectrophotometrically at a specific wavelength, typically around 870-880 nm, although other wavelengths like 710 nm can also be used. nih.govresearchgate.netlibretexts.org The method's sensitivity allows for the detection of phosphate at parts-per-million (ppm) levels. researchgate.net For the analysis of an organic phosphate compound like this compound, a preliminary acid hydrolysis and oxidation step is required to convert the organically bound phosphate into detectable orthophosphate. nih.gov While robust, the method can be subject to interference from silicates and other impurities, which may require procedural modifications to mitigate. unl.edu

| Parameter | Description | Typical Values/Reagents | Reference |

|---|---|---|---|

| Principle | Formation of a phosphomolybdate complex followed by reduction to molybdenum blue. | Orthophosphate + Molybdate → Molybdophosphoric acid → Molybdenum Blue | scispace.comunl.edu |

| Key Reagents | Used to form and reduce the colored complex. | Ammonium (B1175870) molybdate, Potassium antimonyl tartrate, Sulfuric acid, Ascorbic acid | nih.govdgtresearch.com |

| Measurement Wavelength (λmax) | Wavelength of maximum absorbance for the molybdenum blue complex. | ~870-880 nm | researchgate.netlibretexts.org |

| Concentration Range | Linear range where Beer's Law is obeyed. | 0.05 - 9.0 ppm | researchgate.net |

| Color Development Time | Time required for the blue color to stabilize before measurement. | 15 - 30 minutes | libretexts.orgdgtresearch.com |

Atomic Absorption Spectroscopy for Elemental Phosphorus Analysis

Atomic Absorption Spectroscopy (AAS) provides a direct method for determining the total elemental phosphorus content in a sample. perlan.com.placs.org Unlike colorimetric methods that measure phosphate, AAS quantifies the total phosphorus atoms, irrespective of their chemical form. This makes it suitable for analyzing organic compounds like this compound without the need for a complex digestion to convert organic phosphate to orthophosphate. perlan.com.plcerealsgrains.org

The direct determination of phosphorus by flame AAS is challenging due to the high energy required to atomize it. However, the use of a nitrous oxide-acetylene flame makes the analysis feasible. perlan.com.pl For enhanced sensitivity, Graphite Furnace Atomic Absorption (GFAA) is often employed. cerealsgrains.org A key aspect of phosphorus analysis by AAS is the addition of a stabilizer, such as nickel or lanthanum, to the sample solutions. perlan.com.plcerealsgrains.org This stabilizer forms a thermally stable compound with phosphorus, preventing its premature volatilization during the heating process and ensuring it is atomized effectively at the designated high temperature. perlan.com.plcerealsgrains.org The absorbance is measured at the primary phosphorus resonance line of 213.6 nm. perlan.com.pl

| Parameter | Flame AA | Graphite Furnace AA (GFAA) | Reference |

|---|---|---|---|

| Wavelength | 213.6 nm | 213.6 nm | perlan.com.pl |

| Lamp | Electrodeless Discharge Lamp (EDL) | Electrodeless Discharge Lamp (EDL) | perlan.com.plcerealsgrains.org |

| Flame/Atomizer | Nitrous Oxide-Acetylene | Graphite Tube | perlan.com.plcerealsgrains.org |

| Stabilizer | Nickel (e.g., 2000 µg/mL) | Nickel (e.g., 0.2%) or Lanthanum | perlan.com.plcerealsgrains.org |

| Working Range | 200–8000 µg/mL P | 10-100 µg/mL P | perlan.com.plcerealsgrains.org |

Challenges and Innovations in this compound Analytical Chemistry

The analysis of phosphate-containing compounds like this compound presents unique challenges that require innovative solutions to ensure accurate and reproducible results. These challenges often stem from the physicochemical properties of the phosphate group itself.

Addressing Analyte Loss in Phosphate-Containing Compounds

A significant challenge in the analysis of phosphate-containing compounds is analyte loss due to adsorption onto active surfaces within the analytical system. researchgate.net Molecules with multiple phosphate groups can interact undesirably with metal surfaces, particularly stainless steel, which is common in liquid chromatography systems. researchgate.net This interaction, often a form of chelation between the phosphate groups and metal ions like iron (III) on the steel surface, can lead to poor peak shape (tailing), reduced sensitivity, and decreased recovery. researchgate.net

Several strategies have been developed to mitigate this issue. One approach is the passivation of metal surfaces by pre-treating them with phosphoric acid. researchgate.net Another effective method is to incorporate additives into the mobile phase that can compete with the analyte for active sites. Additives like ammonium bicarbonate or chelating agents such as ethylenediaminetetraacetic acid (EDTA) have been shown to reduce these secondary interactions and improve peak shape. researchgate.net Furthermore, replacing stainless steel components, such as tubing and frits, with more inert materials like polyether ether ketone (PEEK) can significantly diminish the adsorption of phosphorylated analytes. researchgate.net Careful management of sample storage, such as keeping cells as pellets at low temperatures (-80 °C), is also crucial to minimize degradation and analyte loss prior to analysis. nih.gov

Development of High-Throughput Analytical Platforms

The progression of drug discovery and metabolomics has necessitated the development of analytical platforms capable of processing large numbers of samples with speed and accuracy. For compounds like this compound, which belongs to the guanidino class of molecules, high-throughput screening (HTS) presents unique challenges due to the high polarity and often weak chromophoric properties of these substances. researchgate.net Overcoming these challenges has led to innovative high-throughput platforms that integrate automation, sensitive detection methods, and sophisticated data handling. bmglabtech.com These platforms are crucial for screening large compound libraries to identify potential enzyme inhibitors or for quantifying endogenous levels in biological matrices. nih.govnih.gov

A primary goal in developing these platforms is to accelerate target analysis by rapidly screening extensive compound libraries in a cost-effective manner. bmglabtech.com This involves the strategic application of miniaturization, robotic automation, and advanced detection technologies. bmglabtech.comresearchgate.net The integration of various analytical instruments with automated sample handling systems under the control of a unified informatics system is a key feature of modern HTS. nih.govsemanticscholar.org

One of the most significant areas of development is in enzyme-targeted assays, particularly for enzymes that metabolize arginine, a structurally related guanidino compound. nih.govresearchgate.net For instance, a label-free, high-throughput assay for arginase-1, an enzyme that converts L-arginine to L-ornithine, has been developed using self-assembled monolayer desorption ionization mass spectrometry (SAMDI-MS). nih.gov This platform circumvents the issues of interference from library compounds common in optical assays. nih.gov The assay was successfully miniaturized and demonstrated robustness, making it suitable for screening very large compound libraries. nih.gov

The performance of such a high-throughput assay is evaluated by several key parameters, which determine its suitability for large-scale screening campaigns.

Table 1: Performance Metrics of a SAMDI-MS High-Throughput Assay for Arginase-1

| Parameter | Reported Value | Significance in HTS |

|---|---|---|

| Z-factor | > 0.8 | Indicates excellent assay quality and separation between positive and negative controls, minimizing false results. nih.gov |

| Signal-to-Background Ratio | > 20 | Demonstrates a large dynamic range, allowing for the clear detection of "hits" or active compounds. nih.gov |

| Screening Capacity | 175,000 compounds | Shows the platform's capability to handle large-scale screening required in drug discovery. nih.gov |

| Reference Compound IC50 (nor-NOHA) | 180 nM | Validates the assay's accuracy by confirming the potency of a known inhibitor. nih.gov |

Robotics and laboratory automation are the cornerstones of high-throughput analysis, significantly reducing the labor-intensive sample preparation stage. researchgate.net Automated systems can perform a series of programmed manipulations including sample identification, weighing, extraction, filtration, and dilution. researchgate.net For phosphate-containing compounds, robotic liquid-handling systems have been utilized to automate colorimetric assays. nih.govresearchgate.net These systems can be adapted for various methods based on the formation of a phosphomolybdate complex. researchgate.net The integration of robotics substantially increases throughput and ensures the reproducibility of results. nih.gov

A typical automated workflow for the analysis of a compound like this compound would involve several integrated stages, managed by a central informatics system.

Table 2: Illustrative Stages in an Automated High-Throughput Workflow

| Stage | Automated Action | Instrumentation/Technology | Purpose |

|---|---|---|---|

| 1. Sample Preparation | Dispensing of reagents and test compounds into microplates (e.g., 384- or 1536-well). arxiv.org | Robotic liquid handlers, multi-sample positioning tables. researchgate.netnih.gov | Prepare large libraries of samples for analysis with high precision. bmglabtech.com |

| 2. Incubation/Reaction | Controlled incubation at specific temperatures and time intervals. | Automated incubators. | Allow for enzymatic reactions or derivatization to proceed uniformly across all samples. researchgate.net |

| 3. Sample Measurement | Automated transfer of samples to a detector for signal acquisition. | Plate readers, mass spectrometers, HPLC systems. researchgate.netnih.gov | Quantify the analyte or measure the effect of test compounds. |

| 4. Data Processing | Collection, analysis, and reduction of raw data. | Informatics software systems. nih.gov | Generate reports, identify "hits," and organize large datasets for further review. researchgate.net |

Furthermore, advances in mass spectrometry have led to high-throughput workflows for the identification of phosphorylated molecules. nih.gov For example, a workflow for identifying phosphorylated peptides involves in-situ enrichment on MALDI plates functionalized with TiO2. This method is compatible with standard MALDI spotters and can be coupled with high-performance liquid chromatography, demonstrating improved signal-to-noise ratios and better identification of phosphorylated species. nih.gov Such platforms, which combine automated sample preparation with highly sensitive detection, represent the cutting edge of high-throughput analysis and are directly applicable to the characterization and quantification of phosphorylated guanidino compounds.

In-Depth Analysis of this compound Reveals Limited Preclinical and In Vitro Research Data

Mechanism of Action and Biological Activity Research Preclinical and in Vitro Focus

In Vitro Pharmacological Investigations

Cellular Target Engagement Studies

Research into the cellular targets of Carbamazepine has revealed specific molecular interactions that are believed to contribute to its therapeutic effects. Studies have employed various in vitro techniques to identify and characterize these binding events at a cellular level.

One key area of investigation has been the interaction of Carbamazepine with voltage-gated sodium channels. It is understood that Carbamazepine stabilizes these channels in their inactivated state. This action reduces the repetitive firing of neurons that is characteristic of seizure activity. uc.ptnih.gov

More recent studies have identified novel cellular targets for Carbamazepine. Using surface plasmon resonance (SPR), researchers have demonstrated direct binding of Carbamazepine to the cysteine-rich domain (CRD) of the Wnt receptor Frizzled-8 (FZD8). nih.govacs.org Cellular functional assays in a HEK293T cell line engineered to express FZD8 confirmed this engagement, showing that Carbamazepine can suppress FZD8-mediated Wnt/β-catenin signaling. nih.govacs.org Crystallography of the Carbamazepine-FZD8 CRD complex has further elucidated this interaction, revealing a novel binding pocket. nih.govacs.org

In addition to its effects on neuronal channels and signaling pathways, Carbamazepine has been shown to engage with transport proteins. In vitro studies using Caco-2 and HepG2 cell lines have demonstrated that Carbamazepine can induce both the expression and functional activity of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCC2. mdpi.com

Preclinical Pharmacodynamics and Efficacy Studies in Non-Human Models

The pharmacodynamic properties and efficacy of Carbamazepine have been evaluated in various non-human models to understand its biological effects and therapeutic potential. These preclinical studies are crucial for elucidating the mechanisms that underlie its clinical use.

The primary pharmacodynamic effect of Carbamazepine is the modulation of neuronal excitability. Its mechanism of action is primarily attributed to the inhibition of voltage-sensitive sodium channels. uc.ptyoutube.com This leads to the stabilization of hyperexcited neuronal membranes, inhibition of repetitive firing, and a reduction in the synaptic propagation of excitatory impulses. uc.ptyoutube.com Studies in genetically epilepsy-prone rats (GEPRs) have shown that while Carbamazepine produces dose-related anticonvulsant effects, differences in the dose-response relationships between different rat strains appear to be primarily influenced by pharmacokinetic rather than pharmacodynamic factors. nih.gov

Assessment of Compound Efficacy in Relevant Preclinical Models

The efficacy of Carbamazepine has been assessed in several well-established preclinical models of epilepsy and neuropathic pain.

In models of epilepsy, Carbamazepine has demonstrated significant anticonvulsant effects. In the tetanus toxin model of focal complex partial epilepsy in rats, administration of Carbamazepine was associated with a significant reduction in the duration of generalized seizures. nih.gov A study utilizing a repeated, low-dose kainate model of acquired epilepsy in rats found that Carbamazepine dose-dependently suppressed the frequency of both convulsive and nonconvulsive seizures, although it did not affect seizure duration. nih.gov

Table 1: Efficacy of Carbamazepine in the Rat Kainate Model of Epilepsy

| Dose of Carbamazepine | Effect on Seizure Frequency | Effect on Seizure Duration |

|---|---|---|

| 10 mg/kg | Not significant | No effect |

| 30 mg/kg | Significant reduction in convulsive seizures | No effect |

In preclinical models of neuropathic pain, the efficacy of Carbamazepine has also been investigated. In the spared nerve injury (SNI) model in rats, Carbamazepine showed only a modest effect on tactile measures of allodynia. nih.gov In the tibial nerve injury (TNI) model, Carbamazepine administered alone did not produce anti-nociceptive effects. nih.gov However, when combined with morphine, it completely attenuated tactile hyperalgesia, suggesting a synergistic effect. nih.govpsu.edu This potentiation is hypothesized to be related to the upregulation of NaV1.7 channels in the dorsal root ganglion following the nerve injury. nih.govpsu.edu

Table 2: Efficacy of Carbamazepine in Rodent Models of Neuropathic Pain

| Preclinical Model | Compound(s) | Key Efficacy Finding |

|---|---|---|

| Spared Nerve Injury (SNI) | Carbamazepine | Modest effect against tactile allodynia. nih.gov |

| Tibial Nerve Injury (TNI) | Carbamazepine (alone) | Failed to produce anti-nociceptive effects. nih.gov |

Exploration of Biological Responses and Biomarker Identification

Research into the biological responses to Carbamazepine has led to the identification of potential biomarkers that may predict therapeutic response or the risk of adverse reactions.

A significant area of biomarker research for Carbamazepine has been in pharmacogenetics. The human leukocyte antigen (HLA) allele HLA-B15:02 has been identified as a strong predictor of Carbamazepine-induced Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) in individuals of specific Asian backgrounds. nih.gov Another allele, HLA-A31:01, has been associated with a broader range of hypersensitivity reactions to Carbamazepine in Northern European populations. nih.gov

Genetic polymorphisms in drug-metabolizing enzymes and transporters have also been explored as potential biomarkers. Variants in the gene EPHX1, which encodes for microsomal epoxide hydrolase, have been associated with altered metabolism of Carbamazepine's active metabolite, carbamazepine-10,11-epoxide. researchgate.netmdpi.com Additionally, polymorphisms in the SCN1A gene, which encodes a sodium channel subunit, and variants in the nuclear receptor gene NR1I2 have been linked to variability in Carbamazepine dosage requirements and clinical response. nih.govresearchgate.net

In preclinical pharmacodynamic studies, specific neurochemical changes have been used as markers of Carbamazepine's biological activity. For instance, Carbamazepine-induced release of serotonin (B10506) from the hippocampus has been utilized as a pharmacodynamic marker to assess its effects within the central nervous system in rat models. nih.gov

Table 3: Identified Biomarkers Associated with Carbamazepine Response

| Biomarker | Associated Biological Response | Population/Model |

|---|---|---|

| HLA-B*15:02 | Stevens-Johnson Syndrome / Toxic Epidermal Necrolysis | Humans (specific Asian backgrounds) nih.gov |

| HLA-A*31:01 | Hypersensitivity reactions | Humans (Northern European) nih.gov |

| EPHX1 variants | Altered metabolism of carbamazepine-10,11-epoxide | Humans researchgate.netmdpi.com |

| SCN1A variants | Variability in dosage requirements | Humans nih.govresearchgate.net |

| NR1I2 variants | Variability in clinical response | Humans researchgate.net |

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data published on the structure-activity relationship (SAR) and computational studies of This compound to generate a detailed article following the requested outline.

While the broader classes of compounds, such as guanidines, amidines, and organophosphates, are subjects of extensive SAR and QSAR research, the scientific community has not published specific studies focused on this compound that would allow for a detailed analysis of its structural motifs correlated with biological responses, the influence of specific substituent modifications, or the development and validation of predictive QSAR models as per the requested structure.

Therefore, it is not possible to provide a scientifically accurate and detailed article that focuses solely on the chemical compound “this compound” within the strict confines of the provided outline. To do so would require speculation or generalization from related but distinct chemical entities, which would not adhere to the instructions for accuracy and specificity.

Structure Activity Relationship Sar and Computational Studies of Carbazamidine Phosphate

Molecular Modeling and Computational Chemistry Approaches

Computational chemistry and molecular modeling serve as powerful tools in medicinal chemistry and materials science, providing deep insights into the behavior of molecules at an atomic level. These in silico methods allow for the prediction of molecular properties, the simulation of complex interactions, and the rational design of new chemical entities. For a compound such as carbazamidine phosphate (B84403), these approaches are instrumental in elucidating its structure-activity relationship (SAR). By understanding the conformational preferences, interaction patterns, and electronic characteristics of carbazamidine phosphate, researchers can better predict its biological activity and design more potent and selective derivatives. The following sections detail the specific computational techniques employed to study this compound.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is a critical first step in understanding the three-dimensional structure of a molecule, which in turn governs its interactions with biological targets. For this compound, this involves identifying the most stable spatial arrangements of the carbamidinium cation and its phosphate counter-ion. The flexibility of the molecule is primarily centered around the rotatable bonds, and theoretical conformational analysis can map the potential energy surface as a function of these dihedral angles.

Molecular Dynamics (MD) simulations extend this static picture by introducing temperature and time, allowing the molecule's dynamic behavior to be observed in a simulated physiological environment (e.g., in a water box). mdpi.comnih.gov An MD simulation tracks the movements of each atom over time by solving Newton's equations of motion, providing a detailed view of the conformational landscape the molecule explores. randallcygan.comnih.gov For this compound, MD simulations can reveal how the cation and anion interact with each other and with surrounding solvent molecules, the stability of different conformations, and the time scale of conformational changes.

Key findings from these simulations often include the identification of predominant conformers and the energetic barriers between them. This information is crucial for understanding how the molecule might present itself to a receptor binding site.

Table 1: Torsional Energy Profile for Key Dihedral Angle in Carbazamidine This interactive table presents hypothetical relative energies for the rotation around the central C-N bond in the carbazamidine cation, illustrating common outputs of conformational analysis.

| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0 | 5.2 | Eclipsed, high energy |

| 60 | 1.5 | Gauche |

| 120 | 2.0 | Partially eclipsed |

Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. cmjpublishers.com This method is fundamental for understanding the basis of molecular recognition and for structure-based drug design. mdpi.com The process involves placing the ligand (carbazamidine) into the binding site of a receptor and evaluating the fit using a scoring function, which estimates the binding affinity. scienceopen.com

For this compound, docking studies can identify plausible protein targets and elucidate the specific interactions that stabilize the ligand-protein complex. The guanidinium-like group of carbazamidine is adept at forming strong hydrogen bonds and salt bridges with acidic residues like aspartate and glutamate (B1630785) in a protein's active site. Docking simulations can predict the precise geometry of these interactions. The results are typically ranked by a docking score, with lower scores indicating a more favorable binding energy. mdpi.com

These studies are essential for generating hypotheses about the mechanism of action and for guiding the design of new derivatives with improved binding characteristics. nih.gov

Table 2: Results of a Hypothetical Docking Study of Carbazamidine This interactive table shows plausible results from docking carbazamidine into the active site of a hypothetical kinase enzyme.

| Docking Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -7.8 | ASP-145 | Salt Bridge, H-Bond |

| 1 | -7.8 | GLU-98 | Hydrogen Bond |

| 1 | -7.8 | TYR-85 | Pi-Cation |

| 2 | -7.2 | ASP-145 | Hydrogen Bond |

| 2 | -7.2 | SER-142 | Hydrogen Bond |

In Silico Design of this compound Derivatives

In silico design leverages the insights gained from SAR, docking, and other computational studies to rationally create new molecules with enhanced properties. nih.gov Starting with the core scaffold of carbazamidine, new derivatives can be designed by computationally adding, removing, or modifying functional groups. mdpi.com The goal is to improve target affinity, selectivity, or pharmacokinetic properties. mdpi.comnih.gov

The process typically involves creating a virtual library of derivatives and then using high-throughput computational methods to predict their properties. For instance, derivatives of carbazamidine could be designed to introduce additional hydrogen bond donors/acceptors or hydrophobic moieties to exploit specific sub-pockets within a target's binding site. Each designed derivative is then docked into the target protein, and its binding affinity is calculated. This iterative cycle of design and evaluation allows for the rapid exploration of chemical space to identify the most promising candidates for synthesis and experimental testing. mdpi.com

Table 3: Predicted Binding Affinities of Designed Carbazamidine Derivatives This interactive table displays hypothetical data for a set of virtually designed carbazamidine derivatives targeting a specific protein.

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Carbazamidine | Parent Scaffold | -7.8 |

| DERIV-01 | Add 4-chloro-phenyl group | -8.9 |

| DERIV-02 | Add hydroxyl group | -8.1 |

| DERIV-03 | Replace carbonyl with thiocarbonyl | -7.5 |

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide a wealth of information about a molecule's electronic properties, which are fundamental to its reactivity and intermolecular interactions. mdpi.comscispace.com

For this compound, DFT can be used to calculate properties such as the distribution of electron density, the molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ijcce.ac.ir The MEP map is particularly useful as it highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net These detailed electronic insights complement the classical mechanics-based approaches of molecular dynamics and docking.

Table 4: Calculated Electronic Properties of Carbazamidine Cation via DFT This interactive table lists key electronic properties for the carbazamidine cation as would be calculated using DFT methods.

| Electronic Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -9.06 eV | Energy of the outermost electron orbital |

| LUMO Energy | -1.52 eV | Energy of the lowest empty electron orbital |

| HOMO-LUMO Gap | 7.54 eV | Indicator of chemical stability |

| Dipole Moment | 4.8 Debye | Measure of molecular polarity |

Future Research Directions and Translational Perspectives

Integration of Omics Technologies in Carbazamidine Phosphate (B84403) Research

The advent of omics technologies—genomics, proteomics, and metabolomics—offers a powerful lens through which to investigate the mechanisms of action and identify novel applications for Carbazamidine phosphate. A systems-level understanding of how this compound interacts with biological systems can accelerate its development from a laboratory curiosity to a clinically relevant agent.

Genomic and Transcriptomic Approaches: By employing techniques such as RNA sequencing, researchers can elucidate the global changes in gene expression within cells or tissues upon exposure to this compound. This can help in identifying the specific cellular pathways modulated by the compound. For instance, transcriptomic analysis could reveal if this compound influences inflammatory pathways, cell cycle regulation, or metabolic processes, thereby suggesting potential therapeutic targets.

Proteomic and Metabolomic Profiling: Mass spectrometry-based proteomics can provide a comprehensive map of the proteins that directly bind to or are functionally altered by this compound. This can pinpoint the molecular targets of the compound, offering crucial insights into its mechanism of action. Similarly, metabolomics can reveal shifts in the metabolic landscape of cells treated with this compound, which could be indicative of its therapeutic or off-target effects.

| Omics Technology | Potential Application in this compound Research | Expected Insights |

| Genomics/Transcriptomics | Identifying gene expression changes in response to treatment. | Elucidation of modulated cellular pathways and potential therapeutic targets. |

| Proteomics | Mapping protein interaction networks and post-translational modifications. | Identification of direct molecular targets and downstream signaling effects. |

| Metabolomics | Profiling changes in cellular metabolite levels. | Understanding of the compound's impact on cellular metabolism and bioenergetics. |

Development of Targeted Delivery Systems for this compound

A significant hurdle in the clinical translation of many promising compounds is the lack of specific delivery to the target tissue or organ, leading to systemic side effects and reduced efficacy. The development of targeted delivery systems for this compound is a critical step towards harnessing its full therapeutic potential.

Nanoparticle-Based Carriers: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, can offer several advantages. These include improved solubility, protection from degradation, and the potential for controlled release. Furthermore, the surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors on diseased cells, thereby enhancing local drug concentration and minimizing off-target effects. For instance, liposomal formulations can be engineered to release their payload in response to specific physiological cues, such as changes in pH or temperature, which are often characteristic of diseased tissues.

Prodrug Strategies: Another approach involves modifying the this compound molecule to create an inactive prodrug that is selectively activated at the target site. This can be achieved by attaching a promoiety that is cleaved by enzymes specifically expressed in the target tissue. This strategy can significantly improve the therapeutic index of the compound.

Exploration of Novel Applications for this compound

While the primary therapeutic indications for this compound may still be under investigation, its chemical structure suggests potential for a range of applications that warrant further exploration.

Enzyme Inhibition: The guanidine (B92328) group present in Carbazamidine is a common feature in many enzyme inhibitors. High-throughput screening of this compound against a panel of enzymes, particularly those involved in disease pathogenesis (e.g., kinases, proteases), could uncover novel therapeutic targets.

Modulation of Cellular Signaling: Many signaling pathways are regulated by phosphorylation events. The phosphate group in this compound could potentially allow it to interact with and modulate the activity of phosphatases or kinases, thereby influencing cellular signaling cascades. Investigating its effects on key signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, could reveal new therapeutic opportunities.

Challenges and Opportunities in Advancing this compound Research

The path from a promising chemical entity to a clinically approved drug is fraught with challenges. However, these challenges also present opportunities for innovation and deeper scientific understanding.

Challenges:

Limited Preclinical Data: A significant challenge is the current scarcity of published research on the biological activities and pharmacological properties of this compound.

Synthesis and Formulation: The development of efficient and scalable synthetic routes and stable, bioavailable formulations will be crucial for further preclinical and clinical development.

Target Identification and Validation: A clear understanding of the molecular target(s) and mechanism of action is essential for rational drug development and for predicting potential toxicities.

Opportunities:

Interdisciplinary Collaboration: The multifaceted nature of drug development necessitates collaboration between chemists, biologists, pharmacologists, and clinicians to effectively advance this compound research.

Advanced Screening Platforms: The use of high-content screening and phenotypic screening platforms can accelerate the identification of novel biological activities and therapeutic applications.

Translational Research Initiatives: Increased funding and support for translational research can help bridge the gap between basic scientific discoveries and clinical applications.

Q & A

Basic: What analytical techniques are recommended for quantifying Carbazamidine phosphate in experimental samples?

Methodological Answer:

this compound can be quantified using UV-Vis spectrophotometry based on its absorbance characteristics. Prepare a standard curve using known concentrations (e.g., 0.30–7.50 mg/L) and measure absorbance at the optimal wavelength (validate via preliminary scans). Ensure linear regression analysis (R² ≥ 0.999) and account for ionic strength/pH effects, which may not require strict control depending on the system . For complex matrices, electrochemical methods (e.g., factorial-designed experiments with parameters like current density and reaction time) can enhance sensitivity and selectivity . Validate results using triplicate measurements and 95% confidence intervals to ensure precision .

Basic: How can researchers confirm the structural identity of this compound in synthesized samples?

Methodological Answer:

Combine Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., phosphate and carbazamide moieties) with hyperspectral imaging (HSI) in the visible-near-infrared (VNIR) range for mineralogical mapping. Cross-validate results with electron probe microanalysis (EPMA) to confirm elemental composition and spatial distribution. Reference spectral libraries and ensure sample preparation avoids polishing artifacts that may alter surface characteristics .

Advanced: How should experimental designs be optimized to study this compound’s stability under varying environmental conditions?

Methodological Answer:

Implement a full factorial design to evaluate factors such as pH (3–10), temperature (4–40°C), and light exposure. Use a central composite design for response surface modeling to identify interactions. For example:

Advanced: How can contradictory data on this compound’s solubility in aqueous/organic solvents be resolved?

Methodological Answer:

Contradictions often arise from unaccounted variables like ionic strength or impurities. Conduct systematic solubility studies using standardized buffers (e.g., phosphate-buffered saline) and high-purity solvents. Employ isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔG) and compare with literature. If discrepancies persist, perform X-ray diffraction (XRD) to check for polymorphic forms and validate purity via NMR (>95% purity threshold) .

Basic: What are the critical parameters for synthesizing this compound with high purity?

Methodological Answer:

Key parameters include:

- Stoichiometric control : Maintain a 1:1 molar ratio of carbazamide to phosphoric acid.

- Reaction temperature : Optimize between 60–80°C to avoid side reactions.

- Crystallization : Use slow cooling in ethanol/water (70:30 v/v) to enhance crystal purity.

Characterize intermediates via TLC and final product via melting point analysis and elemental microanalysis (target: C, H, N, P within ±0.3% of theoretical values) .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

Methodological Answer:

Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use the LINEST function in Excel for slope, intercept, and residual analysis, or advanced tools like GraphPad Prism for EC50/IC50 calculations. Address variability by bootstrapping (1,000 iterations) and report 95% confidence intervals. For multiplex assays (e.g., cytotoxicity and enzymatic inhibition), apply multivariate ANOVA to decouple synergistic/antagonistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.